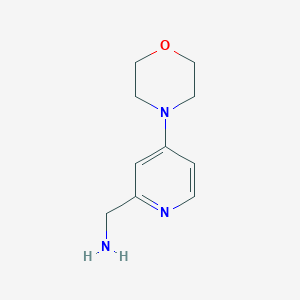
(4-Morpholinopyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Morpholinopyridin-2-yl)methanamine is a heterocyclic organic compound that features both a morpholine and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinopyridin-2-yl)methanamine typically involves the reduction of its 1-oxide precursor . One common method includes the reaction of 4-morpholinopyridine with reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the use of trimethylsilylmethyllithium (TMSCH2Li) to induce morpholine ring contraction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
(4-Morpholinopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions employed.
科学研究应用
(4-Morpholinopyridin-2-yl)methanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Morpholinopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular pathways, making the compound a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-ylmethylene)methanamine: This compound shares a similar pyridine-based structure and is used in the synthesis of metal complexes.
Methenamine: Although structurally different, methenamine is another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
What sets (4-Morpholinopyridin-2-yl)methanamine apart is its dual functionality, combining the properties of both morpholine and pyridine rings. This unique structure allows for versatile chemical reactivity and a broad range of applications in various fields.
生物活性
The compound (4-Morpholinopyridin-2-yl)methanamine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Mycobacterium tuberculosis (M.tb) and other therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a morpholine ring attached to a pyridine structure, which contributes to its unique pharmacological properties. Its chemical formula is C10H13N3O.
| Property | Value |
|---|---|
| Molecular Weight | 193.23 g/mol |
| LogP | 1.56 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits significant inhibitory effects against M.tb by targeting specific enzymatic pathways crucial for bacterial survival. The compound has been shown to interfere with ATP synthase, a vital enzyme for energy production in bacteria, thereby exhibiting bactericidal activity.
Structure-Activity Relationships (SAR)
In-depth SAR studies have revealed that modifications to the morpholine and pyridine moieties can significantly affect the compound's potency. For instance:
- Substituents on the pyridine ring : Electron-withdrawing groups have been linked to decreased activity, while electron-donating groups enhance it.
- Morpholine modifications : Variations in the morpholine structure can impact binding affinity and selectivity towards biological targets.
Table 2: SAR Findings
| Compound Variant | MIC (µg/mL) | Comments |
|---|---|---|
| Parent Compound | 0.06 | Excellent inhibitory data against M.tb |
| 4-Fluoro Substituted Variant | 0.40 | Enhanced potency due to electronic effects |
| Unsubstituted Morpholine Variant | >32 | Low toxicity towards mammalian cells |
Case Study 1: In Vitro Efficacy Against M.tb
A study conducted by researchers at the National Institute of Allergy and Infectious Diseases demonstrated that this compound exhibited potent activity against various strains of M.tb, including clinical isolates. The minimum inhibitory concentration (MIC) was determined using Middlebrook media, showing a consistent efficacy profile across different strains.
Case Study 2: Toxicity Assessment
In a separate investigation, toxicity assays were performed on Vero cell lines to evaluate the safety profile of the compound. Results indicated a high selectivity index (SI), suggesting that while the compound is effective against M.tb, it poses minimal risk to mammalian cells at therapeutic doses.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
(4-morpholin-4-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |
InChI 键 |
JGSSHRKPQAEQNW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=NC=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















